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Compound of Interest

2,4-Difluoro-6-hydroxybenzoic
Compound Name: d
aci

Cat. No.: B068970

Protein kinases are fundamental regulators of cellular signaling pathways, and their
dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development
of small molecule kinase inhibitors has revolutionized targeted therapy by offering a means to
selectively block the activity of aberrant kinases.[2][3] The design of these inhibitors is a
nuanced process, requiring a molecular scaffold that can achieve high potency, selectivity, and
favorable pharmacokinetic properties.

Within the medicinal chemist's toolkit, 2,4-Difluoro-6-hydroxybenzoic acid has emerged as a
valuable and strategic starting material. Its unique trifecta of functional groups—two electron-
withdrawing fluorine atoms, a hydrogen-bonding hydroxy group, and a reactive carboxylic acid
—rprovides a powerful platform for constructing sophisticated kinase inhibitors. The fluorine
atoms can enhance metabolic stability and binding affinity, while the phenolic hydroxyl group
often acts as a key anchor point within the kinase's ATP-binding site. This guide provides an in-
depth exploration of the application of 2,4-Difluoro-6-hydroxybenzoic acid in the synthesis of
kinase inhibitors, with a focus on the underlying chemical principles, detailed experimental
protocols, and the synthesis of the BRAF inhibitor Dabrafenib as a practical example.

Physicochemical Properties

A thorough understanding of the starting material's properties is crucial for reaction design and
optimization.
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Property Value Source
Chemical Formula C7HaF20s3 [4]
Molecular Weight 174.10 g/mol [4]

CAS Number 189283-54-3 [41[5]

White to off-white crystalline
Appearance

powder
Melting Point 165-169 °C
N Soluble in methanol, DMSO,
Solubility

and ethyl acetate

Core Synthesis Strategy: Amide Bond Formation
and Elaboration

The primary role of 2,4-Difluoro-6-hydroxybenzoic acid in synthesis is to serve as an acyl
donor in an amide bond forming reaction. The resulting N-aryl amide is a common core
structure in many kinase inhibitors. The overall synthetic workflow typically involves the initial
amide coupling, followed by a series of reactions to build the remainder of the heterocyclic and
recognition elements of the final inhibitor.

The synthesis of Dabrafenib, a potent inhibitor of BRAF kinase, serves as an excellent case
study.[6] The synthetic pathway involves the coupling of a derivative of 2,4-Difluoro-6-
hydroxybenzoic acid with an aniline derivative, followed by halogenation, thiazole cyclization,
and finally, pyrimidine ring formation.[6][7]
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Synthesis Workflow for Dabrafenib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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